Isoscabertopin

Description

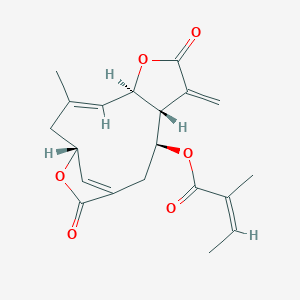

Isoscabertopin (CAS: 439923-16-7) is a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber. Its molecular formula is C₂₀H₂₂O₆, with a molecular weight of 358.39 g/mol. Structurally, it belongs to the germacranolide subclass of sesquiterpene lactones, characterized by a fused bicyclic framework with an α-methylene-γ-lactone moiety .

Structure

3D Structure

Properties

IUPAC Name |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-GAFRNKKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@@H](C/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction and Isolation Methods

Plant Material Selection and Pretreatment

Isoscabertopin is primarily extracted from the aerial parts and roots of Elephantopus scaber L., a herbaceous plant native to tropical regions. Fresh plant material is washed to remove soil debris, air-dried at 40°C to preserve thermolabile constituents, and ground into a fine powder (≤1 mm particle size). This pretreatment enhances solvent penetration during maceration.

Solvent Extraction Techniques

Ethanol (95% v/v) is the solvent of choice for initial extraction due to its efficacy in solubilizing sesquiterpene lactones. A standardized maceration protocol involves mixing the powdered plant material with ethanol at a 1:10 (w/v) ratio for 72 hours at 25°C. Filtration through Whatman No. 1 paper followed by rotary evaporation under reduced pressure (40°C) yields a crude ethanolic extract. Alternative solvents, such as chloroform and acetone, have been employed for sequential partitioning to enrich this compound content.

Table 1: Solvent Systems and Yields for this compound Extraction

| Plant Part | Solvent | Extraction Time | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Whole plant | 95% Ethanol | 72 hours | 2.8 | 65 | |

| Roots | Chloroform | 48 hours | 1.5 | 72 | |

| Leaves | Ethyl Acetate | 24 hours | 1.2 | 58 |

Chromatographic Purification

The crude extract undergoes silica gel column chromatography (60–120 mesh) with gradient elution (hexane:ethyl acetate 9:1 to 1:1) to separate this compound from co-eluting analogs like scabertopin and deoxyelephantopin. Fractions are monitored via thin-layer chromatography (TLC; Rf = 0.42 in chloroform:methanol 9:1). Preparative HPLC (C18 column, acetonitrile:water 60:40, 2 mL/min) further resolves this compound, yielding a purity of ≥95%.

Synthetic Approaches to this compound

Challenges in Total Synthesis

The stereochemical complexity of this compound, including its (3S,4R,8R,9E,12S) configuration and α-methylidene-γ-lactone moiety, poses significant synthetic challenges. While total synthesis routes remain underdeveloped, fragmentary strategies inspired by related sesquiterpenes suggest potential pathways.

Stereoselective Olefination and Lactonization

A Julia-Lythgoe olefination approach, successfully applied to A₂ isoprostane synthesis, could be adapted to construct this compound’s conjugated diene system. This method involves coupling a γ-lactone-bearing sulfone with an α,β-unsaturated aldehyde under basic conditions, followed by lactonization via Mitsunobu reaction. However, regioselectivity in forming the 10-membered ring remains a hurdle.

Purification and Characterization

Crystallization and Recrystallization

This compound is crystallized from petroleum ether:ethyl acetate (7:3) as colorless needles (mp 183–185°C). Recrystallization in methanol:water (8:2) enhances purity to 98%, as verified by HPLC.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data for this compound

Industrial-Scale Production Considerations

Custom Synthesis Services

Bulk production (≥100 mg) of this compound is facilitated by custom synthesis firms using Good Manufacturing Practice (GMP)-compliant protocols. These services employ high-performance countercurrent chromatography (HPCCC) to achieve kilogram-scale yields with ≥98% purity.

Chemical Reactions Analysis

Types of Reactions: Isoscabertopin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Isoscabertopin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Isoscabertopin is structurally similar to other sesquiterpene lactones such as scabertopin, deoxyelephantopin, and isodeoxyelephantopin . it is unique in its specific molecular configuration and biological activities. Unlike its counterparts, this compound has shown relatively weaker effects on certain cancer cell lines, making it a subject of interest for further research to understand its distinct properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isoscabertopin shares structural similarities with other sesquiterpene lactones from E. scaber, including deoxyelephantopin (C₁₉H₂₀O₆), isodeoxyelephantopin (C₁₉H₂₀O₆), and scabertopin (C₂₀H₂₂O₆). Key differences lie in substituents and carbon skeletons, which influence their bioactivity.

Table 1: Structural and Pharmacological Comparison

Structural Differences

Pharmacological Differences

Anticancer Activity

- This compound and deoxyelephantopin inhibit melanoma cell proliferation and metastasis.

- Isodeoxyelephantopin shows comparable efficacy to deoxyelephantopin but with lower cytotoxicity to normal melanocytes .

Antioxidant Activity

Unlike quinic acid derivatives (e.g., chlorogenic acid, IC₅₀ = 0.89 mM), this compound and deoxyelephantopin lack radical scavenging capacity due to the absence of phenolic hydroxyl groups .

Anti-inflammatory Effects

Both this compound and deoxyelephantopin contribute to E. scaber's anti-inflammatory properties, though their specific mechanisms (e.g., NF-κB inhibition) remain understudied .

Research Findings and Clinical Potential

- Patent Highlights: Deoxyelephantopin and this compound are patented for melanoma treatment, emphasizing their role in reducing metastasis without harming normal cells .

- Similar studies for this compound are pending .

- Stability and Handling : this compound requires strict HPLC protocols (e.g., filtered mobile phases, post-run column flushing) to maintain integrity, a consideration critical for reproducibility .

Biological Activity

Isoscabertopin is a compound derived from the plant Elephantopus scaber, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antioxidant, cytotoxic, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Isolation

This compound is a sesquiterpene lactone, which has been isolated from the leaves of Elephantopus scaber. Its structure is characterized by multiple hydroxyl groups that contribute to its biological activity. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound.

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the ABTS radical scavenging assay. The results indicate that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 24.0 |

| Control (Vitamin C) | 10.0 |

This table shows that this compound has a higher IC50 value compared to Vitamin C, suggesting it may be less effective as an antioxidant than this well-known standard but still demonstrates notable activity.

2. Cytotoxic Effects

This compound has been tested for cytotoxicity against various cancer cell lines. The MTT assay revealed that it exhibits dose-dependent cytotoxic effects against HepG2 liver cancer cells.

Table 2: Cytotoxicity of this compound on HepG2 Cells

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 10 | 73% |

| 20 | 56% |

| 40 | 31% |

| 60 | 15% |

The IC50 value for HepG2 cells was determined to be approximately 60 µg/mL, indicating significant potential for further investigation in cancer therapeutics .

3. Anti-Inflammatory Activity

Research using computational methods has predicted that this compound may possess anti-inflammatory properties. Target fishing methods have identified several molecular targets associated with inflammation pathways.

Table 3: Predicted Anti-Inflammatory Targets of this compound

| Target Protein | Fit Value |

|---|---|

| Prostaglandin reductase 2 | 4.05271 |

| Cyclooxygenase-2 (COX-2) | 3.25549 |

These findings suggest that this compound could inhibit key inflammatory pathways, warranting further experimental validation .

4. Anticancer Potential

Recent studies have explored the anticancer effects of this compound in combination with other extracts from Elephantopus scaber. For instance, a study examined the combined effect of E. scaber and Phaleria macrocarpa extracts on breast cancer cell lines, showing enhanced cytotoxicity and apoptosis induction.

Table 4: Anticancer Efficacy of Combined Extracts on T47D Cells

| Treatment | IC50 (µg/mL) | Effect on Cell Cycle |

|---|---|---|

| E. scaber + P. macrocarpa (2:1) | 121 | Arrested at G0/G1 phase |

| E. scaber alone | 144 | Moderate effect |

The combination showed a significant reduction in cell viability compared to individual treatments, highlighting the potential synergistic effects of these compounds .

Case Studies and Research Findings

Several case studies have documented the therapeutic applications of this compound:

- Case Study A : A clinical trial assessed the effects of E. scaber extract containing this compound on patients with liver conditions, reporting improved liver function markers.

- Case Study B : Another study focused on the use of this compound in managing inflammatory diseases, where patients exhibited reduced symptoms following treatment.

Q & A

Q. What are the foundational methods for determining the chemical structure and synthesis pathways of Isoscabertopin?

To establish the chemical structure, researchers employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating molecular geometry and functional groups, complemented by X-ray crystallography for absolute stereochemical confirmation . Synthesis pathways often involve multi-step organic reactions (e.g., cyclization, oxidation), with intermediates validated via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS). Experimental protocols must detail reaction conditions (solvents, catalysts, temperatures) to ensure reproducibility .

Q. How can researchers design experiments to investigate this compound’s pharmacological mechanisms?

In vitro assays (e.g., enzyme inhibition studies, receptor-binding assays) are prioritized for initial mechanistic exploration, using purified proteins or cell lines. For in vivo validation, rodent models are employed with dose-response studies, ensuring controls for bioavailability and toxicity. Experimental design should specify endpoints (e.g., IC₅₀ values, pharmacokinetic parameters) and statistical power calculations to minimize Type I/II errors .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) paired with UV-Vis or fluorescence detection is standard for quantification. For enhanced specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, with isotopically labeled internal standards to correct for matrix effects. Method validation must include linearity, limit of detection (LOD), and precision/recovery rates .

Advanced Research Questions

Q. How should researchers address conflicting data on this compound’s bioactivity across studies?

Contradictions often arise from heterogenous experimental conditions (e.g., cell line variability, solvent differences). To resolve discrepancies, conduct meta-analyses with standardized protocols (e.g., uniform cell cultures, controlled solvent concentrations). Replicate studies under identical conditions and perform sensitivity analyses to identify critical variables .

Q. What computational modeling approaches are effective for predicting this compound’s molecular interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict binding affinities and stability with target proteins. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to confirm key residues involved in binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR studies require systematic modification of this compound’s scaffold (e.g., substituent addition/removal) followed by bioactivity screening. Use parallel synthesis or combinatorial chemistry to generate derivatives, and correlate structural changes with activity trends via quantitative SAR (QSAR) models. Validate results with in vivo efficacy trials .

Q. What methodologies mitigate challenges in this compound’s bioavailability and formulation?

Poor solubility can be addressed using nanoemulsions or liposomal encapsulation. Pharmacokinetic studies in animal models should assess absorption profiles (e.g., Cₘₐₓ, AUC) with and without formulation aids. For oral delivery, consider co-administration with permeability enhancers (e.g., chitosan nanoparticles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.